

# 2,6-Dichloro-9-nitroso-9H-purine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dichloro-9-nitroso-9H-purine

Cat. No.: B13863145

[Get Quote](#)

## 2,6-Dichloro-9-nitroso-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2,6-dichloro-9-nitroso-9H-purine**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related purine derivatives and the well-established chemistry of N-nitroso compounds to predict its characteristics. This guide covers its synthesis, reactivity, spectral properties, and potential biological significance, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

### Chemical Properties and Data

**2,6-Dichloro-9-nitroso-9H-purine** is an N-nitroso derivative of 2,6-dichloropurine. The introduction of the nitroso group at the N9 position is expected to significantly influence the electronic properties and reactivity of the purine ring system. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be extrapolated.

| Property          | Predicted/Inferred Value                                   | Source/Basis for Prediction                            |
|-------------------|--|--|
| CAS Number        | 2514773-56-7   | ChemicalBook[1]  |
| Molecular Formula | C <sub>5</sub> HCl <sub>2</sub> N <sub>5</sub> O           | Derived from structure[2][3]                           |
| Molecular Weight  | 218.00 g/mol   | Calculated from molecular formula[3]                   |
| Appearance        | Pale yellow to yellow solid                                | Typical for N-nitroso compounds                        |
| Melting Point     | Not available  | -  |
| Boiling Point     | Not available  | -  |
| Solubility        | Likely soluble in polar organic solvents (e.g., DMSO, DMF) | Based on the polarity of the purine and nitroso groups |
| SMILES            | <chem>ClC1=C2N(N=O)C=NC2=NC(Cl)=N1</chem>                  | Veeprho[2]   |

## Synthesis

A definitive, published experimental protocol for the synthesis of **2,6-dichloro-9-nitroso-9H-purine** is not readily available. However, based on general methods for the N-nitrosation of secondary amines, a plausible synthetic route can be proposed. The synthesis would involve the reaction of 2,6-dichloro-9H-purine with a suitable nitrosating agent.

Proposed Experimental Protocol:

Reaction: Nitrosation of 2,6-dichloro-9H-purine

Reagents:

- 2,6-dichloro-9H-purine
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl) or another strong acid

- Alternatively, an organic nitrosating agent such as tert-butyl nitrite (TBN) could be used under non-aqueous conditions.<sup>[1]</sup>

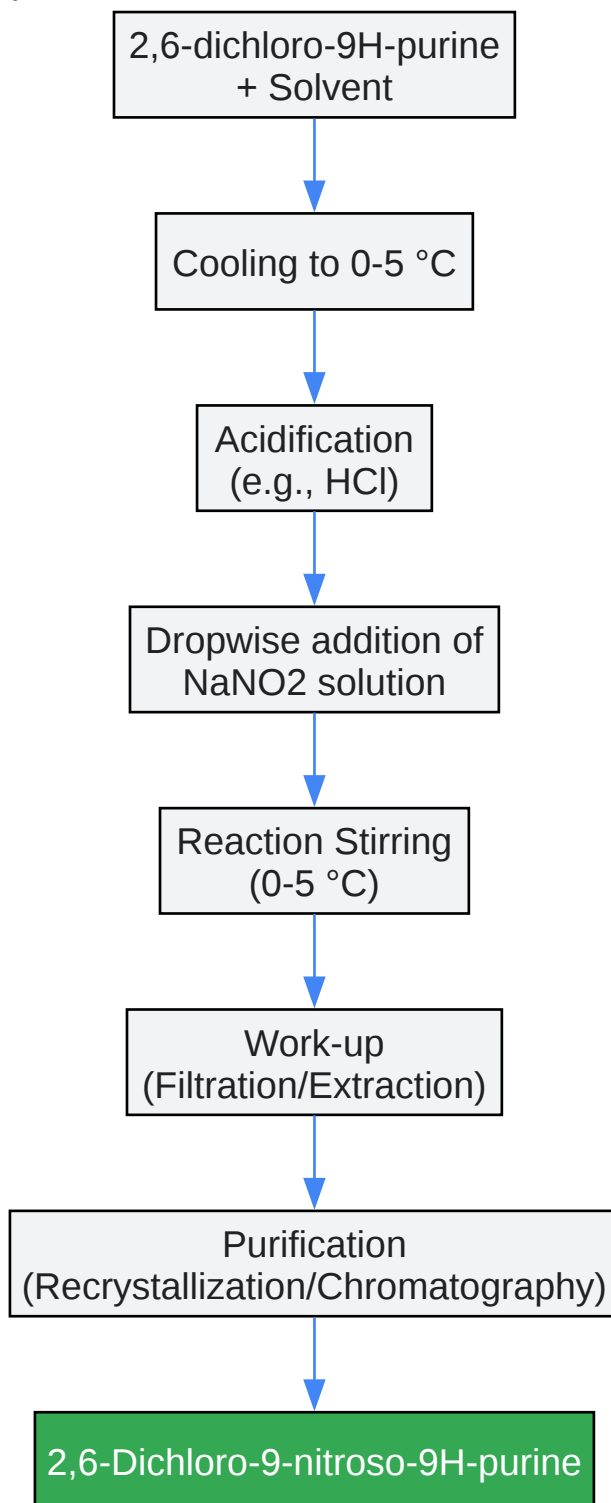
#### Procedure (Aqueous Conditions):

- Dissolve 2,6-dichloro-9H-purine in a suitable solvent, such as a mixture of water and a co-solvent to aid solubility.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a concentrated solution of a strong acid, like hydrochloric acid, to the stirred solution.
- Add a solution of sodium nitrite in water dropwise to the acidic purine solution, maintaining the temperature between 0-5 °C.
- Stir the reaction mixture at low temperature for a specified period.
- Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
- Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
- Purify the crude product by recrystallization or column chromatography.

It is important to note that N-nitroso compounds can be unstable and potentially carcinogenic, requiring appropriate safety precautions during synthesis and handling.<sup>[4][5]</sup>

#### Diagram of Proposed Synthesis Workflow:

## Proposed Synthesis Workflow for 2,6-Dichloro-9-nitroso-9H-purine

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2,6-Dichloro-9-nitroso-9H-purine**.

## Reactivity

The reactivity of **2,6-dichloro-9-nitroso-9H-purine** is dictated by the interplay of the electron-deficient purine ring, the two chlorine substituents, and the N-nitroso group.

- **Nucleophilic Aromatic Substitution:** The chlorine atoms at the C2 and C6 positions of the purine ring are expected to be susceptible to nucleophilic displacement, a common reaction for 2,6-dichloropurine and its derivatives. The N-nitroso group, being electron-withdrawing, may further activate the ring towards nucleophilic attack.
- **Reactions of the N-Nitroso Group:** The N-nitroso group itself can undergo various reactions. It is known to be weakly electrophilic at the nitroso-nitrogen and can be attacked by strong nucleophiles like organolithium or Grignard reagents.<sup>[6]</sup>
- **Decomposition:** N-nitroso compounds can be unstable and may decompose under certain conditions, such as exposure to strong acids, bases, or UV light.<sup>[6][7]</sup> Protolytic denitrosation can occur under acidic conditions.<sup>[7]</sup>
- **Reduction:** The nitroso group can be reduced to the corresponding hydrazine or amine.

## Spectral Properties (Predicted)

While experimental spectra for **2,6-dichloro-9-nitroso-9H-purine** are not available, its characteristic spectral features can be predicted based on the known spectra of related compounds.

| Spectroscopy        | Predicted Features   |
|---------------------|--|
| $^1\text{H}$ NMR    | A single proton signal for the C8-H of the purine ring would be expected. The chemical shift of this proton would likely be influenced by the N9-nitroso group. Due to the restricted rotation around the N-N bond in N-nitrosamines, it is possible to observe two distinct signals for the C8-H, corresponding to E/Z isomers.[8][9] |
| $^{13}\text{C}$ NMR | Signals corresponding to the five carbon atoms of the purine ring. The chemical shifts of the carbons, particularly C8 and C4, would be affected by the N9-nitroso substituent. Similar to $^1\text{H}$ NMR, the presence of E/Z isomers could lead to a doubling of the carbon signals.[9]  |
| IR Spectroscopy     | Characteristic absorption bands for the N=O stretching vibration are expected in the range of 1408-1486 $\text{cm}^{-1}$ . [10] Another strong band corresponding to the N-N stretching vibration is anticipated between 1052 and 1106 $\text{cm}^{-1}$ . [10]   |
| Mass Spectrometry   | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern would be the loss of the nitroso group (NO), resulting in a prominent fragment ion. [11]  |

## Biological Activity and Significance

Direct studies on the biological activity of **2,6-dichloro-9-nitroso-9H-purine** have not been reported. However, its chemical nature suggests several areas of potential biological relevance.

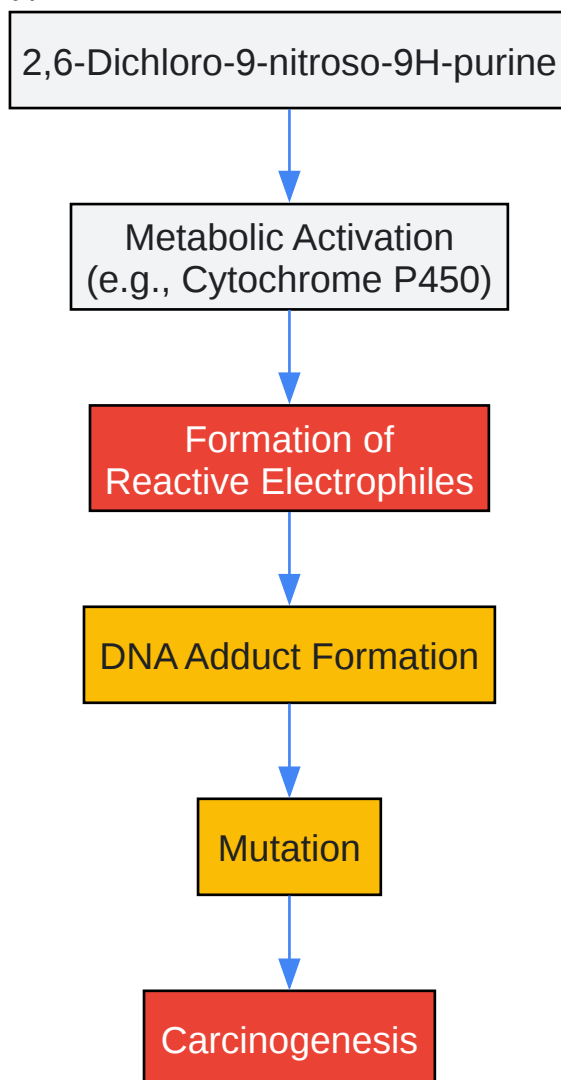
- **Carcinogenicity:** N-nitroso compounds are a well-known class of potent carcinogens.[5][12] They can be metabolically activated in vivo to form highly reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[13][14] Therefore, **2,6-**

**dichloro-9-nitroso-9H-purine** should be handled with extreme caution as a potential carcinogen.

- **Precursor for Drug Analogs:** Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The 2,6-dichloropurine scaffold is a common starting material for the synthesis of a wide range of biologically active molecules.<sup>[15]</sup> The nitroso-purine derivative could potentially serve as an intermediate in the synthesis of novel purine-based therapeutic agents.
- **Signaling Pathway Interactions:** The ultimate biological effects of this compound would likely stem from its interaction with cellular macromolecules, particularly DNA, following metabolic activation.

Diagram of Potential Carcinogenic Activation Pathway:

## Hypothetical Metabolic Activation Pathway



[Click to download full resolution via product page](#)

Caption: Hypothetical pathway for the carcinogenic action of N-nitroso purines.

## Conclusion

**2,6-Dichloro-9-nitroso-9H-purine** is a derivative of 2,6-dichloropurine with limited available experimental data. Based on the established chemistry of N-nitroso compounds and purine analogs, this technical guide provides a predictive overview of its chemical properties, synthesis, reactivity, and potential biological significance. The compound is likely a reactive intermediate and should be considered a potential carcinogen. Further experimental



investigation is warranted to fully elucidate its chemical and biological profile and to explore its potential as a building block in medicinal chemistry.

## Disclaimer

The information provided in this document is for research and informational purposes only. **2,6-Dichloro-9-nitroso-9H-purine** is a chemical that should be handled only by qualified professionals in a laboratory setting with appropriate safety precautions. The predicted properties and protocols are based on chemical principles and may not have been experimentally validated.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. veeprho.com [veeprho.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 5. Nitrosamine - Wikipedia [en.wikipedia.org]
- 6. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. mdpi.com [mdpi.com]

- 12. [rsisinternational.org](https://rsisinternational.org) [[rsisinternational.org](https://rsisinternational.org)]
- 13. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 15. Nitrosamine synthesis by nitrosation [[organic-chemistry.org](https://organic-chemistry.org)]
- To cite this document: BenchChem. [2,6-Dichloro-9-nitroso-9H-purine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13863145#2-6-dichloro-9-nitroso-9h-purine-chemical-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)